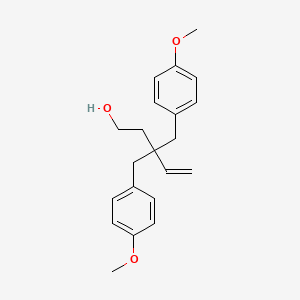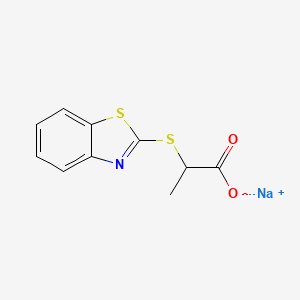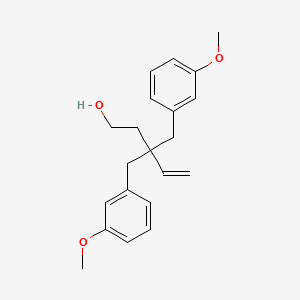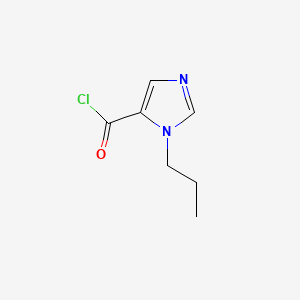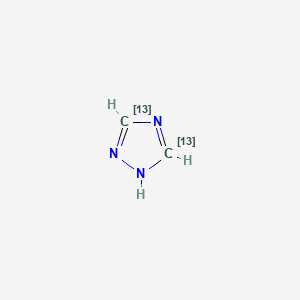
1H-1,2,4-Triazole-3,5-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3,5-13C2 is a labeled compound of the 1,2,4-triazole family, where the carbon atoms at positions 3 and 5 are isotopically labeled with carbon-13. This compound is a heterocyclic organic molecule containing a five-membered ring with three nitrogen atoms and two carbon atoms. The isotopic labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3,5-13C2 can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with suitable electrophiles. For instance, the reaction of hydrazine with formamide or its derivatives under acidic or basic conditions can yield 1,2,4-triazoles . Another method involves the use of microwave irradiation to facilitate the cycloaddition reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale cyclization reactions using hydrazine and formamide derivatives. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-3,5-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole N-oxides.
Reduction: Reduction reactions can convert triazoles to dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen atoms or carbon atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can introduce various functional groups, leading to a wide range of triazole derivatives .
Scientific Research Applications
1H-1,2,4-Triazole-3,5-13C2 has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3,5-13C2 involves its interaction with specific molecular targets and pathways. For instance, triazole compounds can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The inhibition of this enzyme can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma patients . Additionally, triazoles can disrupt the biosynthesis of ergosterol in fungal cell membranes, making them effective antifungal agents .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3,5-13C2 can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: This isomer has a different arrangement of nitrogen atoms in the ring, leading to distinct chemical properties and reactivity.
1H-1,2,4-Triazole: The non-labeled version of the compound, which lacks the isotopic labeling at positions 3 and 5.
Fluconazole: A triazole antifungal drug that contains a 1,2,4-triazole ring and is used to treat fungal infections.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly valuable for NMR studies and other research applications that require precise tracking of carbon atoms within the molecule .
Properties
IUPAC Name |
(3,5-13C2)1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMIYGKQJPBQR-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=N[13CH]=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.051 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

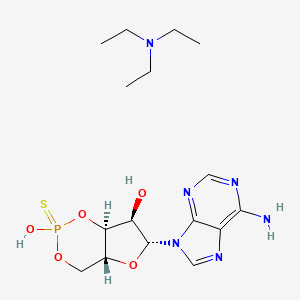
![Methyl 2-[5-amino-2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-4-hydroxyphenoxy]acetate](/img/structure/B570095.png)
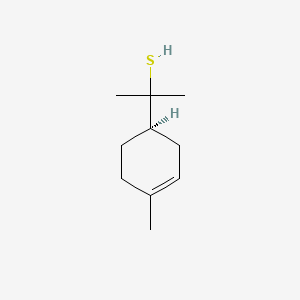
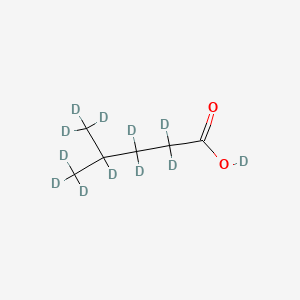

![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)
